molecular formula C21H17N3O2S B11225870 (2Z)-2-[(2,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

(2Z)-2-[(2,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B11225870
M. Wt: 375.4 g/mol
InChI Key: GQDIHYLOCJYVAM-UHFFFAOYSA-N
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Description

(2Z)-2-[(2,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a thiazole ring, and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through a condensation reaction between salicylaldehyde and an appropriate ketone. The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a haloketone. The final step involves the formation of the imine group through a condensation reaction between the amine group on the thiazole ring and the aldehyde group on the chromene core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine and thiazole sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

(2Z)-2-[(2,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring may interact with metal ions or other cofactors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of a chromene core, thiazole ring, and imine group, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide

InChI

InChI=1S/C21H17N3O2S/c1-13-7-8-17(14(2)11-13)23-20-16(19(25)24-21-22-9-10-27-21)12-15-5-3-4-6-18(15)26-20/h3-12H,1-2H3,(H,22,24,25)

InChI Key

GQDIHYLOCJYVAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4)C

Origin of Product

United States

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